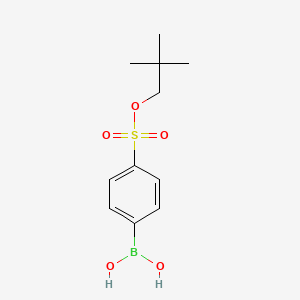

(4-((Neopentyloxy)sulfonyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(2,2-dimethylpropoxysulfonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO5S/c1-11(2,3)8-17-18(15,16)10-6-4-9(5-7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSWCPUGAFITCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657074 | |

| Record name | {4-[(2,2-Dimethylpropoxy)sulfonyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-74-1 | |

| Record name | 1-(2,2-Dimethylpropyl) 4-boronobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2,2-Dimethylpropoxy)sulfonyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (4-((neopentyloxy)sulfonyl)phenyl)boronic acid (CAS: 957060-74-1): Properties, Applications, and Experimental Protocols

Abstract: This guide provides an in-depth technical overview of (4-((neopentyloxy)sulfonyl)phenyl)boronic acid, identified by CAS number 957060-74-1. It is a specialized organoboron compound that serves as a critical building block in modern synthetic organic chemistry.[1][2] We will explore its physicochemical properties, safety and handling protocols, and its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering not only procedural steps but also the underlying scientific rationale to empower effective experimental design and execution.

Introduction: The Strategic Value of Functionalized Boronic Acids

Boronic acids and their derivatives have become indispensable tools in medicinal chemistry and materials science, a shift catalyzed by the success of drugs like the proteasome inhibitor Bortezomib (Velcade®).[3][4][5][6] These compounds are celebrated for their stability, low toxicity, and remarkable versatility in forming carbon-carbon bonds through reactions like the Nobel Prize-winning Suzuki-Miyaura coupling.[3][7]

This compound is a prime example of a "designer" reagent. The boronic acid group provides the reactive handle for cross-coupling, while the aryl ring serves as a rigid scaffold. The unique neopentyloxy sulfonyl substituent is not merely passive; it imparts specific electronic properties and can enhance solubility in organic solvents, making it a valuable building block for synthesizing complex molecules, including water-soluble dibenzothiophene derivatives.[1] This guide will provide the foundational knowledge and practical protocols to leverage this reagent's full potential.

Core Physicochemical & Safety Data

A thorough understanding of a reagent's properties is the bedrock of successful and safe experimentation. The key data for this compound are summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 957060-74-1 | [1][8][9][10][11] |

| Molecular Formula | C₁₁H₁₇BO₅S | [1][8][11][12] |

| Molecular Weight | 272.13 g/mol | [8][9][11] |

| Appearance | Crystalline solid | [1][11] |

| Purity | Typically ≥95-97% | [1][8] |

| Melting Point | 176-179 °C | [11] |

| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL | [1][11] |

| Storage | Store at 2-8°C or room temperature, sealed under dry conditions. | [8][9][10][11] |

| SMILES | CC(C)(C)COS(C1=CC=C(B(O)O)C=C1)(=O)=O | [1] |

Safety & Handling

This compound should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

| GHS Pictogram(s) | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning [1][9] | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

The Suzuki-Miyaura Cross-Coupling: A Primary Application

The premier application for this boronic acid is the Suzuki-Miyaura reaction, a palladium-catalyzed process that forges a new carbon-carbon single bond between the boronic acid's aryl ring and an organo(pseudo)halide.[7][13]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states. The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is critical and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[14]

-

Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13]

Field-Proven Experimental Protocol: Synthesis of a Biaryl Compound

This section details a representative protocol for coupling this compound with an aryl bromide.

Objective

To synthesize 4'-methoxy-4-((neopentyloxy)sulfonyl)-1,1'-biphenyl using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reagents and Equipment

-

This compound (1.0 equiv)

-

4-Bromoanisole (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

Tricyclohexylphosphine (PCy₃) (6 mol%)

-

Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 272 mg, 1.0 mmol) and potassium phosphate (637 mg, 3.0 mmol).

-

Inerting: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon) three times to remove all oxygen.

-

Catalyst Pre-mixing (Optional but Recommended): In a separate small vial under inert gas, briefly mix the Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and PCy₃ (16.8 mg, 0.06 mmol) in a small amount of dioxane. This pre-formation of the active catalyst can improve consistency.

-

Reagent Addition: Under a positive pressure of inert gas, add the 4-bromoanisole (206 mg, 1.1 mmol). Add the catalyst mixture (or the solids directly if not pre-mixed). Finally, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL).

-

Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Stir vigorously for 4-16 hours, monitoring progress by TLC or LC-MS if desired.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Rationale and Self-Validation

-

Choice of Catalyst System: The Pd₂(dba)₃/PCy₃ system is robust and effective for coupling a wide range of aryl halides, including electron-rich partners like 4-bromoanisole.[14] The phosphine ligand (PCy₃) stabilizes the palladium catalyst and facilitates the oxidative addition step.

-

Role of the Base: K₃PO₄ is a moderately strong base that is highly effective in Suzuki couplings. It activates the boronic acid to form the boronate anion, which is essential for the transmetalation step, without being so harsh as to cause significant side reactions like ester hydrolysis.[15]

-

Solvent System: The dioxane/water mixture is a common choice. Dioxane solubilizes the organic reagents and catalyst, while water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[15][16]

-

Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted homocoupling of the boronic acid.[15] Maintaining an inert atmosphere is therefore critical for achieving high yields and catalyst turnover.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol, from initial setup to the final purified product.

Conclusion

This compound (CAS: 957060-74-1) is a highly valuable and versatile reagent for synthetic chemists. Its well-defined structure and predictable reactivity in palladium-catalyzed cross-coupling reactions make it an excellent choice for constructing complex molecular architectures. The strategic inclusion of the neopentyloxy sulfonyl group provides an additional lever for tuning molecular properties. By understanding its core characteristics and applying robust, mechanistically sound protocols as detailed in this guide, researchers can effectively utilize this compound to advance projects in drug discovery, materials science, and beyond.

References

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Suzuki reaction - Wikipedia. [Link]

-

Organic Syntheses Procedure. [Link]

-

(4-(Cyclopentyloxy)phenyl)boronic acid | C11H15BO3 - PubChem. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. [Link]

-

Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC - PubMed Central. [Link]

-

Examples of boronic acids in pharmacologically relevant compounds - ResearchGate. [Link]

Sources

- 1. 4-(Neopentyloxysulfonyl)phenylboronic Acid | CAS 957060-74-1 | Cayman Chemical | Biomol.com [biomol.com]

- 2. This compound | Drug Intermediate Control | MCE [medchemexpress.cn]

- 3. mdpi.com [mdpi.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chemscene.com [chemscene.com]

- 9. achmem.com [achmem.com]

- 10. 957060-74-1 | this compound | Organoborons | Ambeed.com [ambeed.com]

- 11. 957060-74-1 CAS MSDS (4-(Neopentyloxysulfonyl)phenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. 1stsci.com [1stsci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Yoneda Labs [yonedalabs.com]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Versatile Building Block in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of (4-((neopentyloxy)sulfonyl)phenyl)boronic acid

This compound is a key synthetic intermediate whose structural motifs are of significant interest to researchers in medicinal chemistry and drug development.[1][2] The molecule incorporates two critical functionalities: a boronic acid and a neopentyl sulfonate ester. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds to construct complex molecular architectures.[3] The neopentyl group, characterized by its significant steric bulk, is often introduced into drug candidates to enhance metabolic stability by sterically shielding nearby functional groups from enzymatic degradation.[4][5]

This guide provides a comprehensive overview of a reliable, two-step synthetic pathway to this compound. The narrative is structured to not only provide step-by-step protocols but also to elucidate the underlying chemical principles and rationale behind the chosen methodologies. We will first detail the synthesis of the key precursor, neopentyl 4-bromobenzenesulfonate, followed by its conversion to the target boronic acid via a palladium-catalyzed borylation reaction.

Part 1: Synthesis of the Precursor: Neopentyl 4-bromobenzenesulfonate

The initial step in the synthesis is the formation of a sulfonate ester from a commercially available sulfonyl chloride and neopentyl alcohol. The choice of 4-bromobenzenesulfonyl chloride is strategic; the bromine atom serves as a convenient functional handle for the subsequent introduction of the boronic acid group.[4][6]

Reaction Scheme

Causality and Experimental Choices

The reaction proceeds via nucleophilic attack of the primary alcohol (neopentyl alcohol) on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. Pyridine serves a dual role in this transformation. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. Secondly, it can function as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium salt intermediate. Neopentyl alcohol is used to introduce the sterically hindered neopentyl group.[4][6]

Detailed Experimental Protocol: Synthesis of Neopentyl 4-bromobenzenesulfonate

-

Materials :

-

4-bromobenzenesulfonyl chloride

-

Neopentyl alcohol

-

Pyridine (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

0.05 N aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Silica gel for flash column chromatography

-

Dichloromethane (CH₂Cl₂) and Hexanes (for chromatography)[4][6]

-

-

Procedure :

-

To a round-bottom flask charged with 4-bromobenzenesulfonyl chloride (1.0 eq), add a sufficient volume of anhydrous pyridine to fully dissolve the solid under stirring.[6]

-

At ambient temperature, add neopentyl alcohol (1.5 eq) dropwise to the stirred solution.[7]

-

Allow the reaction mixture to stir overnight at ambient temperature to ensure complete conversion.[4][6]

-

Work-up : a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[7] b. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[6][7] c. Combine the organic extracts and wash sequentially with 0.05 N aqueous HCl, saturated aqueous NaHCO₃, and finally, brine.[4] d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification : Purify the resulting crude oil by flash column chromatography on silica gel. Elute the column using a gradient of 30%-50% dichloromethane in hexanes to yield neopentyl 4-bromobenzenesulfonate as the final product. A reported yield for this procedure is 85%.[6]

-

Data Presentation: Synthesis of Neopentyl 4-bromobenzenesulfonate

| Parameter | Value | Reference |

| Starting Material | 4-bromobenzenesulfonyl chloride | [6] |

| Reagent | Neopentyl alcohol | [6] |

| Base/Solvent | Pyridine | [6] |

| Reaction Time | Overnight | [6] |

| Temperature | Ambient | [6] |

| Purification | Flash Column Chromatography | [6] |

| Reported Yield | 85% | [6] |

Visualization: Workflow for Precursor Synthesis

Caption: Workflow for the synthesis of neopentyl 4-bromobenzenesulfonate.

Part 2: Palladium-Catalyzed Borylation of Neopentyl 4-bromobenzenesulfonate

The second stage of the synthesis involves the conversion of the aryl bromide functionality into a boronic acid. While several methods exist, palladium-catalyzed borylation reactions have become a robust and widely adopted strategy for forming carbon-boron bonds.[8][9] This approach offers high functional group tolerance and typically proceeds under relatively mild conditions.[10]

Reaction Scheme

Causality and Experimental Choices

The palladium-catalyzed borylation of aryl halides (or sulfonates) is a powerful cross-coupling reaction.[9] The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boron-containing reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst.

-

Catalyst System : A combination of a palladium source, such as bis(dibenzylideneacetone)palladium(0) ([Pd(dba)₂]), and a sterically demanding, electron-rich phosphine ligand, like 1,1'-bis(di-tert-butylphosphino)ferrocene (D-t-BPF), is often effective for this type of transformation.[10]

-

Boron Source : Dialkoxyboranes, such as pinacolborane (1a), are cost-effective and atom-economical boron sources.[10] The initial product of the reaction is a boronate ester (e.g., a pinacol ester), which is subsequently hydrolyzed to the desired boronic acid.

-

Base : An organic base like triethylamine (Et₃N) is typically used to neutralize any acidic byproducts formed during the catalytic cycle.[10]

Detailed Experimental Protocol: Borylation and Hydrolysis

This protocol is adapted from general procedures for the palladium-catalyzed borylation of aryl sulfonates.[10]

-

Materials :

-

Neopentyl 4-bromobenzenesulfonate

-

Pinacolborane

-

[Pd(dba)₂] (Palladium source)

-

1,1'-Bis(di-tert-butylphosphino)ferrocene (D-t-BPF) (Ligand)

-

Triethylamine (Et₃N)

-

Anhydrous dioxane

-

Reagents for aqueous work-up and hydrolysis (e.g., HCl, NaOH)

-

-

Procedure (Borylation) :

-

In a glovebox or under an inert atmosphere (e.g., Argon), charge a dry Schlenk flask with neopentyl 4-bromobenzenesulfonate (1.0 eq), [Pd(dba)₂] (e.g., 5 mol%), and D-t-BPF (e.g., 5 mol%).

-

Add anhydrous dioxane, followed by triethylamine (3.0 eq) and pinacolborane (2.0 eq) via syringe.

-

Degas the reaction mixture thoroughly.

-

Heat the mixture to 100 °C and stir for 24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate to obtain the crude neopentyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonate.

-

-

Procedure (Hydrolysis and Purification) :

-

The purification of boronic acids via standard silica gel chromatography can be challenging due to decomposition or strong adsorption.[11][12] Therefore, alternative methods are preferred.

-

Acid/Base Extraction : A common method for purification involves converting the boronic acid to its water-soluble boronate salt.[13][14] a. Dissolve the crude boronate ester in a suitable organic solvent (e.g., diethyl ether). b. Treat the crude product with an aqueous base (e.g., NaOH) to hydrolyze the ester and form the sodium boronate salt. c. Separate the aqueous layer, which now contains the desired product as a salt, and wash it with an organic solvent (e.g., diethyl ether) to remove non-polar impurities.[13] d. Carefully acidify the aqueous layer with an acid (e.g., HCl) to precipitate the pure boronic acid.[13] e. Isolate the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.[15]

-

Recrystallization : If the isolated boronic acid is not sufficiently pure, recrystallization from a suitable solvent, such as hot water or an organic solvent mixture, can be employed.[14][15][16]

-

Data Presentation: Palladium-Catalyzed Borylation

| Parameter | Reagent/Condition | Rationale/Reference |

| Substrate | Neopentyl 4-bromobenzenesulfonate | Aryl bromide for Pd coupling. |

| Boron Source | Pinacolborane | Atom-economical borylating agent.[10] |

| Pd Source | [Pd(dba)₂] | Common Pd(0) precursor.[10] |

| Ligand | D-t-BPF | Electron-rich phosphine ligand.[10] |

| Base | Triethylamine (Et₃N) | Organic base.[10] |

| Solvent | Dioxane | Anhydrous solvent for coupling.[10] |

| Temperature | 100 °C | Typical for aryl sulfonate coupling.[10] |

Visualization: Workflow for Borylation and Purification

Caption: Workflow for the borylation and purification of the target compound.

Conclusion and Future Outlook

The synthesis of this compound is reliably achieved through a two-step sequence involving the formation of a neopentyl sulfonate ester followed by a palladium-catalyzed borylation. This technical guide outlines robust protocols for both transformations, emphasizing the rationale behind key experimental choices. The final product is a valuable building block for drug discovery, enabling the introduction of a metabolically stabilizing neopentyl sulfonate moiety and providing a boronic acid handle for further molecular elaboration via Suzuki-Miyaura cross-coupling.[7] The growing number of FDA-approved drugs containing boronic acids, such as Bortezomib and Vaborbactam, underscores the increasing importance of this functional group in medicinal chemistry, solidifying the relevance of synthetic intermediates like the one detailed herein.[3][17][18]

References

- Application Notes and Protocols for the Suzuki-Miyaura Coupling of Neopentyl 4-Bromobenzenesulfonate - Benchchem.

- Murata, M., Oda, T., Sogabe, Y., Tone, H., Namikoshi, T., & Watanabe, S. (2011). Palladium-catalyzed Borylation of Aryl Arenesulfonates with Dialkoxyboranes. Chemistry Letters, 40(8), 834-835.

- Application Notes and Protocols: Synthesis of Neopentyl 4-bromobenzenesulfonate - Benchchem.

- Palladium-Catalyzed Borylation of Aryl Sulfoniums with Diborons. ACS Catalysis. (2017).

- A Comparative Guide to Catalysts in Cross-Coupling Reactions of Neopentyl 4-bromobenzenesulfonate - Benchchem.

- Visible‐light‐induced borylation of aryl sulfonium salts. ResearchGate.

- Cho, C. H., Kim, C. B., Sun, M. C., & Park, K. Y. (2003). Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. Bulletin of the Korean Chemical Society, 24(11), 1632-1636.

- Application of Neopentyl 4-bromobenzenesulfonate in Pharmaceutical Chemistry - Benchchem.

- A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. RSC Publishing.

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. (2022).

- A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. RSC Publishing. (2013).

- Process for purification of boronic acid and its derivatives. Google Patents.

- How to purify boronic acids/boronate esters?. ResearchGate. (2016).

- 4-(Neopentyloxysulfonyl)phenylboronic Acid. Cayman Chemical.

- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.

- Purification of boronic acids?. Reddit. (2017).

- Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. ResearchGate.

- Organic Syntheses Procedure.

- This compound. 1stsci.com.

- This compound. MCE.

- This compound. ChemScene.

- 4-Bromobenzenesulfonyl chloride. Sigma-Aldrich.

- Standard Lithiation–Borylation A user's guide. (2017).

- 4-Bromobenzenesulfonyl chloride. Solubility of Things.

- Neopentyl 4-bromobenzenesulfonate. ChemShuttle.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.

- Neopentyl 4-bromobenzenesulfonate. PubChem - NIH.

- A Comparative Guide to Neopentylation Reagents: Alternatives to Neopentyl 4-bromobenzenesulfonate - Benchchem.

- Examples of boronic acids in pharmacologically relevant compounds. ResearchGate.

- Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. PMC - PubMed Central.

- A Comparative Analysis of the Reactivity of Neopentyl 4-Bromobenzenesulfonate and Neopentyl Tosylate - Benchchem.

Sources

- 1. 4-(Neopentyloxysulfonyl)phenylboronic Acid | CAS 957060-74-1 | Cayman Chemical | Biomol.com [biomol.com]

- 2. This compound | Drug Intermediate Control | MCE [medchemexpress.cn]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. orgsyn.org [orgsyn.org]

- 16. reddit.com [reddit.com]

- 17. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (4-((neopentyloxy)sulfonyl)phenyl)boronic acid

An In-Depth Technical Guide to (4-((neopentyloxy)sulfonyl)phenyl)boronic acid

Introduction

This compound is a specialized organic compound that serves as a critical building block in modern synthetic and medicinal chemistry.[1] Its unique trifunctional structure, incorporating a boronic acid, a sulfonate ester, and a sterically demanding neopentyl group, offers a versatile platform for the construction of complex molecular architectures. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, while the neopentyl sulfonate portion provides a handle for introducing steric bulk, a common strategy for enhancing metabolic stability in drug candidates.[2][3]

This guide provides a comprehensive overview of the , its synthesis, and its applications, with a focus on the practical insights relevant to researchers in drug discovery and development.

Physicochemical and Spectroscopic Properties

The compound is a crystalline solid at room temperature.[4][5] Its structural and electronic features are well-defined, providing a predictable foundation for its use in synthesis.

Identity and Physical Characteristics

| Property | Value | Source(s) |

| CAS Number | 957060-74-1 | [4][6] |

| Molecular Formula | C₁₁H₁₇BO₅S | [4][6] |

| Molecular Weight | 272.13 g/mol | [6][7] |

| Appearance | Crystalline solid | [4][5] |

| Melting Point | 176-179°C | [7] |

| Purity | ≥95% - ≥97% | [4][6] |

| Storage | Store at -20°C or 2-8°C, sealed in dry conditions | [4][7][8] |

| Stability | Reported to be stable for ≥ 4 years when stored properly | [4] |

Solubility Profile

The solubility of boronic acids is highly dependent on the solvent. Phenylboronic acid, as a parent compound, generally shows high solubility in polar organic solvents like ethers and ketones, and low solubility in hydrocarbons.[9][10]

| Solvent | Solubility | Source(s) |

| DMF | 30 mg/mL | [4][5] |

| DMSO | 30 mg/mL | [4][5] |

| Ethanol | 30 mg/mL | [4][5] |

| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [4][5] |

Spectroscopic and Computational Data

| Parameter | Value | Source(s) |

| λmax | 229, 272 nm | [4][5] |

| SMILES | CC(C)(C)COS(=O)(=O)C1=CC=C(B(O)O)C=C1 | [4][6] |

| InChI Key | HDSWCPUGAFITCT-UHFFFAOYSA-N | [4] |

| Topological Polar Surface Area (TPSA) | 83.83 Ų | [6] |

| logP | 0.1178 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 5 | [6] |

| Rotatable Bonds | 4 | [6] |

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three primary functional groups: the boronic acid, the sulfonate ester, and the neopentyl group.

-

Boronic Acid: This functional group is a mild Lewis acid and is the reactive center for Suzuki-Miyaura cross-coupling reactions.[11][12] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[13][14] The reaction requires activation of the boronic acid with a base to facilitate the crucial transmetalation step in the catalytic cycle.[15] The electron-withdrawing sulfonyl group on the phenyl ring is expected to decrease the pKa of the boronic acid, making it more acidic compared to unsubstituted phenylboronic acid.[12][16] This can influence the optimal reaction conditions for coupling reactions.

-

Neopentyl Group: The defining feature of this group is its significant steric bulk.[17] In drug development, incorporating a neopentyl group can be a strategic move to shield nearby functional groups from metabolic enzymes, thereby increasing the compound's in vivo half-life.[2] However, this same steric hindrance can slow down nucleophilic substitution reactions at the neopentyl carbon.[18]

-

Sulfonate Ester: The 4-bromobenzenesulfonate ("brosylate") group, from which this molecule is derived, is an excellent leaving group in nucleophilic substitution reactions.[18][19] In the target molecule, the sulfonate ester links the neopentyl group to the phenyl ring. The stability of the resulting sulfonate anion makes the C-O bond susceptible to cleavage under certain conditions, although the primary reactivity of the molecule is typically centered on the boronic acid.

Synthesis Pathway

This compound is not typically synthesized in a single step. A logical synthetic approach involves the initial preparation of a key intermediate, Neopentyl 4-bromobenzenesulfonate , followed by a borylation reaction.

Protocol: Synthesis of Neopentyl 4-bromobenzenesulfonate

This protocol is adapted from established procedures for sulfonate ester synthesis.[19][20]

Materials:

-

4-bromobenzenesulfonyl chloride

-

Neopentyl alcohol

-

Pyridine (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

0.05 N aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

In a round bottom flask, dissolve 4-bromobenzenesulfonyl chloride (1.0 equiv) in anhydrous pyridine under an inert atmosphere.[20]

-

With stirring at ambient temperature, add neopentyl alcohol (1.5 equiv) to the mixture.[20]

-

Allow the reaction to stir overnight at ambient temperature to ensure completion.[20]

-

Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.[19]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[19]

-

Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃, 0.05 N aqueous HCl, and brine.[20]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[19]

-

Purify the crude product by flash column chromatography on silica gel, eluting with a 30%-50% gradient of dichloromethane in hexanes to yield the pure product.[20] A reported yield for a similar procedure is 85%.[19]

General Protocol: Miyaura Borylation

The conversion of the resulting aryl bromide to the boronic acid can be achieved via a palladium-catalyzed Miyaura borylation reaction using a boron source like bis(pinacolato)diboron (B₂pin₂).

General Reaction: Neopentyl 4-bromobenzenesulfonate + B₂pin₂ --- (Pd Catalyst, Ligand, Base) ---> Boronate Ester --- (Hydrolysis) ---> this compound

Applications in Research and Drug Development

The primary utility of this compound is as a versatile building block for synthesizing more complex molecules.

-

Suzuki-Miyaura Cross-Coupling: This is the most significant application. The boronic acid serves as the organoboron nucleophile, coupling with various aryl or vinyl halides (or triflates) to form new C-C bonds.[13][14][21] This reaction is fundamental in pharmaceutical discovery for constructing the core scaffolds of many drug candidates.[3][22]

-

Synthesis of Water-Soluble Derivatives: It has been explicitly used as a building block in the synthesis of water-soluble dibenzothiophene (DBT) and dibenzothiophene S-oxide (DBTO) derivatives.[4][5] This highlights its role in tailoring the physicochemical properties, such as solubility, of target compounds.

-

Lead Optimization in Medicinal Chemistry: In the context of drug discovery, the neopentyl group is of particular interest. Its steric bulk can be strategically employed to enhance a molecule's pharmacokinetic profile by preventing metabolic degradation at or near the site of attachment.[2][17] This compound provides a reliable means to introduce the (neopentyloxy)sulfonyl)phenyl moiety during lead optimization studies to probe structure-activity relationships (SAR).[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, field-proven protocol for a Suzuki-Miyaura coupling reaction. The specific choice of catalyst, ligand, and base may require optimization depending on the coupling partner.

Detailed Steps:

-

Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.2-1.5 equiv), the aryl/vinyl halide or triflate (1.0 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a ligand, 1-5 mol%) to the flask. Add a degassed solvent system, typically a mixture like dioxane/water, THF/water, or DMF.

-

Degassing: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor its progress using an appropriate analytical technique (TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material via flash column chromatography to obtain the desired biaryl product.

Causality in Experimental Choices:

-

Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[15][21] The choice of base (e.g., carbonate vs. phosphate) can significantly impact reaction rates and yields, especially with challenging substrates.

-

Solvent System: The use of an aqueous co-solvent is common as it helps to dissolve the base and can accelerate the reaction.

-

Degassing: The active catalytic species is a Pd(0) complex. Oxygen can oxidize Pd(0) to Pd(II), which can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of the boronic acid.[21]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Cycle Explanation:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[13]

-

Transmetalation: The organic group (R²) from the activated boronate species is transferred to the palladium center, displacing the halide. This is the step where the boronic acid participates directly.[13]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[13]

References

- BenchChem.

- BenchChem.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- BenchChem.

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

- BenchChem.

- BenchChem.

-

NIH. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

ResearchGate. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Autechaux. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]

-

ResearchGate. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

- 1. This compound | Drug Intermediate Control | MCE [medchemexpress.cn]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 4-(Neopentyloxysulfonyl)phenylboronic Acid | CAS 957060-74-1 | Cayman Chemical | Biomol.com [biomol.com]

- 6. chemscene.com [chemscene.com]

- 7. 957060-74-1 CAS MSDS (4-(Neopentyloxysulfonyl)phenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. achmem.com [achmem.com]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis routes of Neopentyl 4-bromobenzenesulfonate [benchchem.com]

- 21. Yoneda Labs [yonedalabs.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (4-((neopentyloxy)sulfonyl)phenyl)boronic acid: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of (4-((neopentyloxy)sulfonyl)phenyl)boronic acid, a specialized organoboron compound. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into the molecule's structural characteristics, outlines a robust synthetic pathway, and explores its current and potential applications in drug discovery and materials science.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] These compounds are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them invaluable building blocks in the creation of complex organic molecules.[2][3] The introduction of specific substituents onto the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its reactivity and the characteristics of the resulting products.

This compound is a bifunctional molecule of significant interest. It incorporates a boronic acid moiety, essential for cross-coupling reactions, and a neopentyloxy sulfonyl group. The sulfonyl group acts as a strong electron-withdrawing group, which can modulate the reactivity of the boronic acid and introduce desirable properties such as enhanced thermal stability and specific intermolecular interactions in the final products.[4][5] The bulky neopentyl group can confer increased solubility in organic solvents and provide steric hindrance, which can be advantageous in controlling reaction selectivity and improving the metabolic stability of derivative compounds in medicinal chemistry contexts.[6]

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound, with the chemical formula C₁₁H₁₇BO₅S and a molecular weight of 272.13 g/mol , is characterized by a para-substituted benzene ring.[5][7] One substituent is the boronic acid group (-B(OH)₂), and the other is a neopentyloxy sulfonyl group (-SO₂OCH₂C(CH₃)₃).

Figure 1: 2D structure of this compound.

Predicted Spectroscopic Data

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the neopentyl group protons, and the hydroxyl protons of the boronic acid.

-

Aromatic Protons (δ 7.5-8.2 ppm): The para-substituted benzene ring will show a characteristic AA'BB' system. The two protons ortho to the electron-withdrawing sulfonyl group are expected to be deshielded and appear as a doublet at a higher chemical shift (δ ~8.0-8.2 ppm). The two protons ortho to the boronic acid group will appear as a doublet at a slightly lower chemical shift (δ ~7.5-7.7 ppm).

-

Neopentyl Protons:

-

-OCH₂- (δ ~3.8-4.0 ppm): The two protons of the methylene group adjacent to the sulfonate oxygen will be deshielded and appear as a singlet.

-

-C(CH₃)₃ (δ ~0.9-1.1 ppm): The nine equivalent protons of the three methyl groups of the tert-butyl moiety will appear as a sharp singlet.

-

-

Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons will likely appear as a broad singlet. Its chemical shift can vary significantly (δ 4-6 ppm or even higher) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 120-150 ppm): Four distinct signals are expected for the aromatic carbons. The carbon attached to the boron atom (ipso-carbon) will be broad and may be difficult to observe due to quadrupolar relaxation. The carbon attached to the sulfonyl group will be deshielded. The other two aromatic carbons will have chemical shifts influenced by their position relative to the substituents.

-

Neopentyl Carbons:

-

-OCH₂- (δ ~70-75 ppm): The methylene carbon will be significantly deshielded by the adjacent oxygen atom.

-

-C(CH₃)₃ (δ ~30-35 ppm): The quaternary carbon of the tert-butyl group.

-

-C(CH₃)₃ (δ ~25-30 ppm): The three equivalent methyl carbons.

-

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Boronic Acid) | Stretching, broad | 3200-3600 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| S=O (Sulfonate) | Asymmetric Stretching | 1350-1400 |

| S=O (Sulfonate) | Symmetric Stretching | 1150-1200 |

| B-O (Boronic Acid) | Stretching | 1300-1400 |

| C-O (Ester) | Stretching | 1000-1100 |

2.1.4. Mass Spectrometry

High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) would be expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 272.13 g/mol .[5][7] Fragmentation patterns would likely involve the loss of the neopentyl group, the boronic acid moiety, or cleavage of the sulfonate ester bond.

Synthesis of this compound

A robust and efficient synthesis of the title compound can be achieved in a two-step sequence starting from commercially available 4-bromobenzenesulfonyl chloride. The first step involves the formation of the neopentyl sulfonate ester, followed by a palladium-catalyzed borylation reaction.

Step 1: Synthesis of Neopentyl 4-bromobenzenesulfonate

This initial step involves the esterification of 4-bromobenzenesulfonyl chloride with neopentyl alcohol. Pyridine is commonly used as a base to neutralize the HCl generated during the reaction.[6]

Figure 2: Synthesis of Neopentyl 4-bromobenzenesulfonate.

Experimental Protocol:

-

To a solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous pyridine, add neopentyl alcohol (1.2 eq) dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Neopentyl 4-bromobenzenesulfonate as a white solid.

Step 2: Miyaura Borylation to Yield this compound

The final step is the conversion of the aryl bromide to the corresponding boronic acid via the Miyaura borylation reaction.[1][8] This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source, followed by hydrolysis to the boronic acid.

Figure 3: Miyaura borylation of Neopentyl 4-bromobenzenesulfonate.

Experimental Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine Neopentyl 4-bromobenzenesulfonate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Add anhydrous dioxane as the solvent.

-

Degas the reaction mixture by bubbling with argon for 15-20 minutes.

-

Heat the mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the formation of the pinacol boronate ester intermediate by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and add an aqueous solution of a mild acid (e.g., NH₄Cl) to hydrolyze the pinacol ester.

-

Stir vigorously for 2-4 hours.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or by careful column chromatography on silica gel.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research and development.

Materials Science: Precursor for Organic Light-Emitting Diodes (OLEDs)

A significant application of this molecule is in the synthesis of water-soluble dibenzothiophene (DBT) and dibenzothiophene S-oxide (DBTO) derivatives. These classes of compounds are of great interest as host materials in phosphorescent organic light-emitting diodes (PhOLEDs) due to their high triplet energies and good thermal stability.[9][10]

The neopentyloxy sulfonyl group can enhance the solubility of the resulting dibenzothiophene derivatives, which is advantageous for solution-based processing of OLED devices. Furthermore, the electron-withdrawing nature of the sulfonyl group can be used to tune the electronic properties of the final material, influencing charge transport and emission characteristics.[11]

Medicinal Chemistry and Drug Discovery

Boronic acids are increasingly being incorporated into drug candidates due to their unique ability to form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and enzyme active sites.[2][3] The sulfonyl group is also a well-established pharmacophore found in a wide range of therapeutic agents, where it can participate in hydrogen bonding and improve pharmacokinetic properties.[4][5]

The combination of these two functional groups in this compound makes its derivatives promising candidates for various therapeutic targets. The neopentyl group can provide steric shielding, potentially increasing the metabolic stability of drug candidates and prolonging their in vivo half-life.[6] This molecule can be used in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures, which are common motifs in many biologically active compounds.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its unique combination of a reactive boronic acid moiety and a neopentyloxy sulfonyl group provides a powerful tool for the construction of complex molecules with tailored properties for applications in materials science and medicinal chemistry. The synthetic route outlined in this guide offers a reliable method for its preparation, opening avenues for further research and development in these exciting fields.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

- Cho, C. H., Kim, C. B., Sun, M. C., & Park, K. Y. (2003). Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. Bulletin of the Korean Chemical Society, 24(11), 1632-1636.

-

SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylboronic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylboronic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

- MDPI. (2021). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 26(24), 7585.

- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).

- PubMed Central. (2020).

- PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3794-3827.

- ResearchGate. (2025).

- PubMed Central. (2020).

- PubMed Central. (2020).

- PubMed Central. (2020).

- Royal Society of Chemistry. (2014). Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes.

- Royal Society of Chemistry. (2018). Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes.

- ResearchGate. (n.d.). The Dibenzothiophene-S,S-dioxide and Spirobifluorene Based Small Molecules Promote Low Roll-off and Blue Organic Light-Emitting Diodes.

- Royal Society of Chemistry. (2022). Regulation of excited-state properties of dibenzothiophene-based fluorophores for realizing efficient deep-blue and HLCT-sensitized OLEDs. Materials Chemistry Frontiers, 6(1), 58-66.

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 5. achmem.com [achmem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability, Storage, and Handling of (4-((neopentyloxy)sulfonyl)phenyl)boronic acid

Executive Summary

(4-((neopentyloxy)sulfonyl)phenyl)boronic acid (CAS No. 957060-74-1) is a vital building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and materials.[1][2] As with all arylboronic acids, its chemical integrity is paramount for achieving reproducible and successful experimental outcomes. However, this class of compounds is susceptible to specific degradation pathways that can compromise purity and reactivity. This guide provides an in-depth analysis of the factors influencing the stability of this reagent and establishes clear, field-proven protocols for its optimal storage and handling. The recommendations herein are designed to equip researchers, chemists, and drug development professionals with the necessary knowledge to preserve the compound's quality over its entire lifecycle.

Core Physicochemical Properties

A foundational understanding of the compound's properties is essential for its correct application and storage.

| Property | Value | Source(s) |

| CAS Number | 957060-74-1 | [1][3][4] |

| Molecular Formula | C₁₁H₁₇BO₅S | [1][3] |

| Molecular Weight | 272.13 g/mol | [3][4] |

| Appearance | Crystalline solid | [1] |

| Typical Purity | ≥95-97% | [1][3] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml) | [1] |

The Chemistry of Arylboronic Acid Stability: A Mechanistic Overview

The stability of this compound is governed by the inherent reactivity of the arylboronic acid functional group. Understanding these mechanisms is critical to appreciating the rationale behind the recommended storage and handling protocols.

Reversible Dehydration to Boroxines

The most common and well-documented equilibrium for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride, known as a boroxine.[5][6] This process involves the loss of three molecules of water from three molecules of the boronic acid.

Mechanism Rationale: This is a thermally driven, reversible reaction.[5][7] The presence of water in the environment will push the equilibrium back towards the desired monomeric boronic acid, while dry conditions and/or heat will favor the formation of the boroxine. While the boroxine is often still reactive in cross-coupling reactions, its formation signifies a change in the reagent's composition and molecular weight, which can complicate stoichiometry and reaction kinetics. Complete characterization of arylboronic acids is often difficult precisely because they readily form these stable boroxine structures.[6]

Irreversible Degradation via Protodeboronation

A more detrimental and irreversible degradation pathway is protodeboronation, which involves the cleavage of the carbon-boron bond.

Mechanism Rationale: This reaction replaces the boronic acid group with a hydrogen atom, rendering the molecule inactive for its intended purpose (e.g., Suzuki-Miyaura coupling). The rate of protodeboronation is highly dependent on the reaction conditions. It can be accelerated by the presence of water, as well as acidic or basic conditions.[8] For some sterically hindered arylboronic acids, this degradation can be a significant issue, leading to the generation of impurities that can be difficult to remove.[8]

Sensitivity to Incompatible Materials

Arylboronic acids are incompatible with certain classes of chemicals, which can lead to rapid decomposition.

Mechanism Rationale: Strong oxidizing agents can oxidize the boronic acid functional group, leading to decomposition.[9][10] Similarly, strong acids and bases can catalyze degradation pathways like protodeboronation.[8][9] It is therefore crucial to avoid storing or mixing the compound with these materials.

Validated Storage and Handling Protocols

Supplier recommendations for this compound vary, with suggested temperatures ranging from -20°C to room temperature.[1][3][4] This variation often reflects intended use-case (long-term archival vs. short-term bench use) rather than fundamental disagreement. Based on the chemical principles outlined above, the following protocols are recommended to maximize long-term stability and ensure experimental reproducibility.

Recommended Storage Conditions

| Storage Duration | Temperature | Atmosphere | Container | Rationale |

| Long-Term (>3 months) | -20°C | Inert Gas (Argon or N₂) | Tightly sealed, amber glass vial | Minimizes all degradation pathways. Low temperature reduces the kinetic rate of boroxine formation and other decomposition reactions.[1] An inert atmosphere prevents oxidation and minimizes exposure to ambient moisture.[9] |

| Short-Term (<3 months) | 2-8°C | Desiccated | Tightly sealed vial inside a desiccator | A practical compromise for frequently used material. Refrigeration slows degradation while desiccation actively combats moisture absorption, a key factor in boroxine formation and protodeboronation.[4][11] |

Standard Operating Procedure for Handling

Adherence to a strict handling protocol is as critical as proper storage.

-

Equilibration: Before opening, allow the container to warm to ambient temperature for at least 20-30 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.

-

Inert Environment: Whenever possible, handle the solid in an inert atmosphere glovebox. If a glovebox is unavailable, work quickly and efficiently, and consider flushing the vial headspace with a dry, inert gas (e.g., argon) before resealing.

-

Dispensing: Use only clean, dry spatulas and weighing instruments.

-

Sealing: Immediately after dispensing, tightly reseal the container, preferably with laboratory sealing film (e.g., Parafilm®) around the cap for extra protection against moisture ingress.

-

Return to Storage: Promptly return the compound to its recommended storage condition.

Experimental Workflow: Protocol for Stability Assessment

To ensure the integrity of a specific lot over time, particularly for cGMP or other regulated applications, a formal stability study is recommended.

Objective

To quantify the purity of this compound over time when subjected to various storage conditions, including accelerated degradation conditions.

Step-by-Step Methodology

-

Initial Analysis (T=0): Establish a baseline by analyzing a sample from a new, unopened container. The primary analytical technique should be High-Performance Liquid Chromatography (HPLC) with UV detection, as it can effectively separate the parent compound from potential impurities like the protodeboronated arene or boroxine-related species.

-

Sample Aliquoting: Distribute the solid into multiple, small, pre-weighed, and labeled vials.

-

Conditioning: Place sets of aliquots into controlled stability chambers under the following conditions:

-

Optimal: -20°C under Argon

-

Standard Refrigerated: 2-8°C in a desiccator

-

Ambient: 25°C / 60% Relative Humidity (RH)

-

Accelerated: 40°C / 75% Relative Humidity (RH)

-

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove one vial from each condition.

-

Sample Preparation & Analysis: Allow the vial to equilibrate to room temperature. Prepare a solution of known concentration (e.g., 1 mg/mL in a suitable solvent like DMSO) and analyze by the validated HPLC method.

-

Data Evaluation: For each time point and condition, calculate the purity of the main peak (area %). Monitor for any decrease in the main peak area and the corresponding increase in impurity peaks.

Workflow Visualization

Caption: Experimental workflow for assessing the stability of the target compound.

Conclusion

This compound is a robust solid reagent, however, its utility is intrinsically linked to its purity. As an arylboronic acid, it is susceptible to degradation via dehydration to boroxines and, more critically, irreversible protodeboronation.[5][6][8] The long-term integrity of this compound is best maintained by stringent control of the storage environment. The most effective preservation strategy is storage at -20°C under an inert atmosphere . For routine laboratory use, storage at 2-8°C within a desiccator provides a reliable balance of stability and accessibility. By implementing these scientifically-grounded protocols, researchers can mitigate the risks of reagent degradation, thereby ensuring the accuracy, reproducibility, and success of their synthetic endeavors.

References

-

This compound. ChemScene.

-

This compound. Achmem.

-

4-(Neopentyloxysulfonyl)phenylboronic Acid. Cayman Chemical.

-

(4-(Neopentyloxy)phenyl)boronic acid. ChemScene.

-

Pyrolysis mechanism of phenylboronic acid modified phenolic resin. ScienceDirect.

-

Phenylboronic acid - Safety Data Sheet. Fisher Scientific.

-

Phenylboronic acid. Wikipedia.

-

Safety Data Sheet. Sigma-Aldrich.

-

4-(Neopentyloxysulfonyl)phenylboronic acid Product Description. ChemicalBook.

-

Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(VI) and reducing to Cr(III). RSC Publishing.

-

Phenylboronic acid:Synthesis,reactions. ChemicalBook.

-

Phenylboronic Acid. PubChem.

-

This compound. MCE (MedChemExpress).

-

Safety Data Sheet. Fluorochem.

-

Purification of boronic acids? Reddit.

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.

-

Safety Data Sheet. Sigma-Aldrich.

-

Safety Data Sheet. Sigma-Aldrich.

-

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Organic Syntheses.

Sources

- 1. 4-(Neopentyloxysulfonyl)phenylboronic Acid | CAS 957060-74-1 | Cayman Chemical | Biomol.com [biomol.com]

- 2. This compound | Drug Intermediate Control | MCE [medchemexpress.cn]

- 3. chemscene.com [chemscene.com]

- 4. achmem.com [achmem.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 9. fishersci.com [fishersci.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. chemscene.com [chemscene.com]

1H NMR and 13C NMR spectra of (4-((neopentyloxy)sulfonyl)phenyl)boronic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4-((neopentyloxy)sulfonyl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive analysis of the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the predicted chemical shifts, coupling constants, and signal multiplicities for this compound. The guide is structured to offer not just data, but a foundational understanding of the spectral features based on the molecule's unique structural components: a para-substituted phenyl ring, a boronic acid moiety, a sulfonyl group, and a neopentyl group. Furthermore, this guide presents a detailed, best-practice experimental protocol for acquiring high-quality NMR data for this and similar boronic acid derivatives, addressing common challenges such as signal broadening due to quadrupolar relaxation and oligomerization.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₁H₁₇BO₅S, is a bifunctional organic compound that incorporates a versatile boronic acid group and a sterically hindered neopentyl sulfonate ester.[1][2] Arylboronic acids are fundamental building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The sulfonyl group in this molecule acts as a strong electron-withdrawing group, significantly influencing the electronic environment of the phenyl ring. The neopentyl group provides steric bulk and lipophilicity, which can modulate the compound's solubility and reactivity.

Accurate structural elucidation is paramount in the synthesis and application of such molecules. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra, offering a baseline for researchers working with this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the para-substituted benzene ring, the methylene and methyl protons of the neopentyl group, and the acidic protons of the boronic acid hydroxyl groups.

Aromatic Region (δ 7.0–8.5 ppm)

The para-substituted benzene ring gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets, assuming the coupling to the boron atom is not resolved.

-

H-2, H-6 (ortho to Boronic Acid): These protons are expected to resonate downfield due to the anisotropic effect of the boronic acid group and the electron-withdrawing nature of the sulfonyl group. Their predicted chemical shift is in the range of δ 8.0–8.2 ppm . The signal should appear as a doublet.

-

H-3, H-5 (ortho to Sulfonyl Group): These protons are also significantly deshielded by the adjacent sulfonyl group. Their chemical shift is predicted to be in the region of δ 7.8–8.0 ppm . This signal will also appear as a doublet, with a typical ortho-coupling constant (³JHH) of 8-9 Hz.

Aliphatic Region (δ 0.5–4.5 ppm)

The neopentyl group will produce two distinct signals: a singlet for the nine equivalent methyl protons and a singlet for the two methylene protons.

-

Neopentyl Methylene Protons (-OCH₂-): These protons are adjacent to the electron-withdrawing sulfonyl group through an oxygen atom, leading to a significant downfield shift. The predicted chemical shift is in the range of δ 3.8–4.2 ppm . Due to the absence of adjacent protons, this signal will appear as a singlet.

-

Neopentyl Methyl Protons (-C(CH₃)₃): The nine protons of the three methyl groups are chemically equivalent and shielded by the quaternary carbon. They will give rise to a sharp singlet, which is a hallmark of the tert-butyl or neopentyl moiety. The predicted chemical shift is around δ 0.9–1.1 ppm .[3]

Boronic Acid Protons (-B(OH)₂)

The two protons of the hydroxyl groups on the boron atom are acidic and undergo rapid exchange with each other and with any trace amounts of water in the solvent. This typically results in a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, and can range from δ 4.0 to 6.0 ppm or even broader. In solvents like methanol-d₄, this signal may be unobservable due to exchange with the deuterium of the solvent.[4]

Predicted ¹H NMR Data Summary

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2, H-6 | 8.0 – 8.2 | Doublet | 2H | ³JHH ≈ 8–9 |

| H-3, H-5 | 7.8 – 8.0 | Doublet | 2H | ³JHH ≈ 8–9 |

| -B(OH)₂ | 4.0 – 6.0 (broad) | Singlet (broad) | 2H | N/A |

| -OCH₂- | 3.8 – 4.2 | Singlet | 2H | N/A |

| -C(CH₃)₃ | 0.9 – 1.1 | Singlet | 9H | N/A |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. Due to the presence of a quaternary carbon and the influence of the boron atom, some signals may be broader than typical carbon signals.

Aromatic Region (δ 120–150 ppm)

The six carbons of the benzene ring will give rise to four distinct signals due to the molecule's symmetry.

-

C-1 (ipso-Carbon attached to Boron): The chemical shift of the carbon atom directly bonded to the boron is influenced by the boron's quadrupolar nature, which can lead to signal broadening. Its chemical shift is expected in the range of δ 130–135 ppm .

-

C-4 (ipso-Carbon attached to Sulfur): This carbon is attached to the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift to approximately δ 140–145 ppm .

-

C-2, C-6: These carbons are adjacent to the boronic acid group and are expected to resonate around δ 135–138 ppm .

-

C-3, C-5: These carbons are adjacent to the sulfonyl group and are predicted to have a chemical shift in the range of δ 125–128 ppm .

Aliphatic Region (δ 20–80 ppm)

The neopentyl group will show three distinct carbon signals.

-

Methylene Carbon (-OCH₂-): This carbon, being attached to an oxygen atom, will be the most downfield of the aliphatic carbons, with a predicted chemical shift of δ 75–80 ppm .

-

Quaternary Carbon (-C(CH₃)₃): The central quaternary carbon of the neopentyl group is expected to appear around δ 30–35 ppm .

-

Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons will give a single, intense signal in the region of δ 25–28 ppm .

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4 (C-S) | 140 – 145 |

| C-2, C-6 | 135 – 138 |

| C-1 (C-B) | 130 – 135 |

| C-3, C-5 | 125 – 128 |

| -OCH₂- | 75 – 80 |

| -C (CH₃)₃ | 30 – 35 |

| -C(C H₃)₃ | 25 – 28 |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra for arylboronic acids requires careful consideration of solvent choice and experimental parameters to mitigate issues like oligomerization and quadrupolar broadening.[4]

Sample Preparation

-

Solvent Selection: Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), deuterated chloroform (CDCl₃) can often lead to complex or uninterpretable spectra.[4] The use of coordinating solvents is highly recommended.

-

Methanol-d₄ (CD₃OD): An excellent choice as it can break up the boroxine trimers.[4] Note that the acidic B(OH)₂ protons will exchange with the solvent's deuterium and will likely not be observed.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): Another suitable solvent that can disrupt oligomerization. The B(OH)₂ protons are often observable in this solvent.

-

-

Concentration: Prepare a solution of approximately 5–10 mg of the compound in 0.6–0.7 mL of the chosen deuterated solvent.

-

Filtration: To remove any particulate matter, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Instrument Parameters

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion, especially in the aromatic region.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1–2 seconds is generally adequate.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') should be used.

-

Number of Scans: Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a higher number of scans (e.g., 1024 or more) will be necessary to obtain a good spectrum.

-

Relaxation Delay (d1): A longer relaxation delay of 2–5 seconds is advisable to ensure proper relaxation of the quaternary carbons.

-

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the predicted NMR data.

Caption: Workflow for structural confirmation.

Conclusion

This guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and multiplicities, researchers can more efficiently and accurately interpret their experimental data. The provided experimental protocol offers practical advice for overcoming the common challenges associated with the NMR analysis of boronic acids. The synergistic use of ¹H and ¹³C NMR, as outlined, is essential for the unambiguous structural verification of this and related compounds, ensuring their quality and suitability for downstream applications in research and development.

References

-

Goldberg, S. I., & Lam, F. L. (1966). Anomalous chemical shifts in the nuclear magnetic resonance spectra of some neopentyl compounds. The Journal of Organic Chemistry, 31(7), 2336–2338. [Link]

-

Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

SpectraBase. Neopentylbenzene. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

University of California, Los Angeles. neopentyl alcohol (NMR Spectrum). [Link]

-

ResearchGate. (a) ¹H‐NMR spectra of poly(neopentyl terephthalate‐co‐neopentyl succinate) (PNST) copolymers. [Link]

-

PubMed. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. [Link]

-